Mcl1-IN-4

Mcl-1 inhibition IC50 comparison in vitro potency

Mcl1-IN-4 is an intermediate-potency (0.2 μM) Mcl-1 inhibitor with a distinct sulfonylamino-benzoic acid scaffold. It serves as an orthogonal probe to validate target engagement vs. macrocyclic/indole chemotypes, with a documented Gilead Sciences patent assignment for streamlined IP compliance.

Molecular Formula C28H26N2O5S
Molecular Weight 502.6 g/mol
Cat. No. B12428515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMcl1-IN-4
Molecular FormulaC28H26N2O5S
Molecular Weight502.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C3=CC(=C(C=C3)C(=O)O)NS(=O)(=O)C4=CC=CC(=C4)N5CCOCC5
InChIInChI=1S/C28H26N2O5S/c1-19-9-11-24(25-8-3-2-7-23(19)25)20-10-12-26(28(31)32)27(17-20)29-36(33,34)22-6-4-5-21(18-22)30-13-15-35-16-14-30/h2-12,17-18,29H,13-16H2,1H3,(H,31,32)
InChIKeyQFWAEPBEJCIANQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mcl1-IN-4: Potent Mcl-1 Inhibitor for Cancer Apoptosis Research Procurement


Mcl1-IN-4 is a small-molecule inhibitor of the anti-apoptotic protein Mcl-1 (myeloid cell leukemia 1), a member of the BCL-2 family implicated in cancer cell survival and chemoresistance . It functions as a BH3 mimetic by disrupting Mcl-1 interactions with pro-apoptotic partners such as Bim and Bak, thereby promoting intrinsic apoptosis in Mcl-1-dependent cancer cells . The compound exhibits an in vitro IC50 of 0.2 μM against Mcl-1 [1] and is structurally defined by the molecular formula C28H26N2O5S (molecular weight 502.58 g/mol) with CAS number 1580484-04-3 . Mcl1-IN-4 represents a valuable research tool for investigating Mcl-1 biology in hematological malignancies and solid tumors where Mcl-1 overexpression drives therapeutic resistance .

Why Mcl1-IN-4 Cannot Be Replaced by Other Mcl-1 Inhibitors in Research


Substituting Mcl1-IN-4 with another Mcl-1 inhibitor in research protocols introduces significant confounding variables due to the wide spectrum of binding affinities and selectivity profiles across this compound class. Clinically advanced Mcl-1 inhibitors such as S63845 (Kd = 0.19 nM) and AMG-176 [1] achieve sub-nanomolar binding affinities that translate to cellular potency orders of magnitude greater than earlier-generation tool compounds. Conversely, structurally related analogs such as Mcl1-IN-3 (IC50 = 0.67 μM) [2] and Mcl1-IN-1 (IC50 = 2.4 μM) [3] demonstrate substantially reduced potency, while dual-target inhibitors like Bcl-2/Mcl-1-IN-4 (Ki = 0.51 μM for Mcl-1, Ki = 0.49 μM for Bcl-2) [4] exhibit fundamentally different selectivity signatures. Given that Mcl1-IN-4 sits at an intermediate potency tier (IC50 = 0.2 μM), direct substitution with any of these agents would alter experimental dose-response relationships, off-target engagement profiles, and ultimately the interpretability of Mcl-1-specific biological findings.

Mcl1-IN-4 Quantitative Differentiation Evidence Against Comparator Compounds


Potency Comparison: Mcl1-IN-4 Exhibits Intermediate Mcl-1 Inhibitory Activity Relative to Structural Analogs

Mcl1-IN-4 demonstrates an Mcl-1 inhibitory IC50 of 0.2 μM [1]. This potency positions it between less active analogs Mcl1-IN-1 (IC50 = 2.4 μM) [2] and Mcl1-IN-3 (IC50 = 0.67 μM) [3] and the clinically advanced, sub-nanomolar inhibitors such as S63845 (Kd = 0.19 nM) . For researchers requiring a tool compound with moderate potency—sufficient to engage Mcl-1 without the extreme sensitivity or potential off-target effects associated with picomolar binders—Mcl1-IN-4 provides a strategically positioned intermediate option unavailable from either weaker or ultra-potent alternatives.

Mcl-1 inhibition IC50 comparison in vitro potency

Selectivity Distinction: Mcl1-IN-4 Versus Dual Bcl-2/Mcl-1 Inhibitors

Mcl1-IN-4 is characterized as a selective Mcl-1 inhibitor . This contrasts with Bcl-2/Mcl-1-IN-4 (compound 20), which acts as a dual inhibitor targeting both Bcl-2 (Ki = 0.49 μM) and Mcl-1 (Ki = 0.51 μM) with nearly equipotent activity against both anti-apoptotic proteins [1]. While dual inhibition may be desirable for certain combination-targeting strategies, it fundamentally confounds experiments designed to isolate Mcl-1-specific apoptotic signaling. For investigators seeking to attribute cellular phenotypes unambiguously to Mcl-1 antagonism, Mcl1-IN-4 offers a cleaner pharmacological tool than dual-target alternatives.

target selectivity Bcl-2 family dual inhibition

Chemical Scaffold Differentiation: Mcl1-IN-4 Structural Features Distinguish It from Clinical-Stage Mcl-1 Inhibitors

Mcl1-IN-4 possesses the molecular formula C28H26N2O5S (MW = 502.58 g/mol) and IUPAC name 4-(4-methylnaphthalen-1-yl)-2-[(3-morpholin-4-ylphenyl)sulfonylamino]benzoic acid . This sulfonylamino-benzoic acid scaffold differs fundamentally from the macrocyclic structures of clinical-stage Mcl-1 inhibitors such as AMG-176 (tapotoclax) and AZD5991 , as well as from the indole-based architecture of S63845 . The distinct chemotype of Mcl1-IN-4 may confer different physicochemical properties including solubility, membrane permeability, and metabolic stability compared to clinical candidates, making it a structurally orthogonal tool for validating target engagement independently of scaffold-specific artifacts.

chemical structure scaffold class BH3 mimetic

Patent and Commercial Availability: Mcl1-IN-4 Associated with Gilead Sciences Intellectual Property

Mcl1-IN-4 is associated with patent activity assigned to Gilead Sciences, Inc., specifically a patent titled 'MCL-1 INHIBITORS' with assignee location at 333 Lakeside Drive, Foster City, California [1]. This assignment, recorded July 15, 2020, establishes a clear intellectual property provenance that may be relevant for organizations requiring documentation of compound origin for publication or regulatory purposes. In contrast, many structurally related tool compounds in the Mcl-1 inhibitor class lack transparent patent assignment records, creating ambiguity regarding their legal status for certain commercial or translational research applications.

patent coverage intellectual property commercial sourcing

Mcl1-IN-4: Optimal Research and Industrial Application Scenarios for Procurement Decision-Making


Mechanistic Studies of Mcl-1-Specific Apoptotic Signaling

Mcl1-IN-4 is optimally deployed in experiments requiring unambiguous attribution of cellular phenotypes to Mcl-1 inhibition. Given its characterization as a selective Mcl-1 inhibitor , it avoids the confounding dual Bcl-2/Mcl-1 engagement observed with compounds such as Bcl-2/Mcl-1-IN-4 (Ki = 0.49 μM for Bcl-2 and Ki = 0.51 μM for Mcl-1) [1]. Researchers investigating Mcl-1-dependent cell lines or primary samples can use Mcl1-IN-4 to establish Mcl-1-specific mechanism of action without requiring additional controls for parallel Bcl-2 pathway modulation.

Dose-Response Studies in the High Nanomolar to Low Micromolar Range

Mcl1-IN-4 provides an IC50 of 0.2 μM against Mcl-1 , enabling robust dose-response studies at concentrations between approximately 50 nM and 2 μM. This intermediate potency range is inaccessible using either weaker tool compounds (e.g., Mcl1-IN-1, IC50 = 2.4 μM [1]) that require supra-micromolar concentrations, or clinical-stage ultra-potent inhibitors (e.g., S63845, Kd = 0.19 nM [2]) that saturate target engagement at low nanomolar concentrations and may exhibit steep, non-gradable dose-response curves.

Orthogonal Chemical Probe Validation of Mcl-1 Dependency

Mcl1-IN-4 features a sulfonylamino-benzoic acid scaffold (C28H26N2O5S) that is structurally orthogonal to the macrocyclic (AMG-176, AZD5991) and indole-based (S63845) chemotypes of clinical-stage Mcl-1 inhibitors [1][2]. This structural divergence makes Mcl1-IN-4 suitable as an orthogonal chemical probe to validate that observed biological effects are genuinely attributable to Mcl-1 target engagement rather than scaffold-specific off-target activities. Using two structurally distinct Mcl-1 inhibitors strengthens confidence in target-specific conclusions.

Preclinical Research Requiring Documented Intellectual Property Provenance

For research programs with translational aspirations or institutional IP compliance requirements, Mcl1-IN-4 offers a documented patent assignment chain recorded with the USPTO under assignee Gilead Sciences, Inc. . This transparency regarding compound origin and intellectual property status may streamline material transfer agreement negotiations and provide clearer documentation for publication disclosures compared to tool compounds lacking verifiable patent assignment records.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mcl1-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.